but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
Description
But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine (hereafter referred to by its full IUPAC name) is a piperidine derivative with a phenylbutyl substituent at the 1-position and an additional phenyl group at the 4-position of the piperidine ring. This compound is a well-characterized sigma-1 (σ1) receptor ligand, exhibiting high affinity for σ1 receptors (Ki ≈ 2–5 nM) and moderate selectivity over sigma-2 (σ2) receptors . It has been extensively studied for its neuroprotective properties, particularly in models of cerebral ischemia, where it reduces neuronal nitric oxide (NO) production, attenuates excitotoxicity, and mitigates infarction volume in the cortex and striatum . Its mechanism of action involves modulation of neuronal nitric oxide synthase (nNOS)/postsynaptic density-95 (PSD-95) coupling, which disrupts downstream neurotoxic signaling pathways .
Properties
CAS No. |
207572-62-1 |
|---|---|
Molecular Formula |
C25H31NO4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OASPNIMFGJVLES-WLHGVMLRSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by its coupling with but-2-enedioic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: But-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, but-2-enedioic acid; 4-phenyl-1-(4-phenylbutyl)piperidine serves as a crucial building block for synthesizing more complex molecules. It acts as an intermediate in the preparation of various pharmaceuticals and organic compounds, facilitating the development of new chemical entities.
Biology and Medicine
In biological and medicinal contexts, this compound is under investigation for its potential therapeutic properties. Key areas of research include:
-
Ligand Activity:
The compound may function as a ligand for specific receptors or enzymes, influencing various biological pathways. -
Therapeutic Applications:
Studies suggest it may have implications in treating conditions related to the central nervous system due to its structural similarities to known pharmacological agents.
Industrial Applications
In industrial settings, but-2-enedioic acid; 4-phenyl-1-(4-phenylbutyl)piperidine is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with tailored properties, enhancing its value in material science and chemical manufacturing.
Case Studies
-
Pharmaceutical Development:
Research has demonstrated that derivatives of but-2-enedioic acid can enhance the efficacy of certain drugs when used as intermediates in their synthesis. -
Material Science Innovations:
The compound has been employed in developing specialty polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional materials. -
Biological Activity Studies:
Investigations into its role as a ligand have shown promising results in modulating receptor activity related to pain management and neurological disorders.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering specific cellular responses. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs and pharmacologically related sigma ligands are compared below based on receptor affinity, neuroprotective efficacy, and mechanistic pathways.
Structural Analogues
A. 1-Oxa-3,8-Diazaspiro[4.5]Decan-2-One Derivatives (Compounds 8, 9, 14)
- Structural Features : These spirocyclic derivatives replace the piperidine core with a 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, retaining aromatic substituents for σ1 binding.
- Pharmacological Profile : Compounds 8, 9, and 14 demonstrated 2–3× greater efficacy than but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine in inhibiting nitric oxide release in vitro, with IC50 values of 0.8–1.2 µM compared to 2.5 µM for the parent compound .
- Key Studies: Enhanced blood-brain barrier permeability and prolonged half-life (t1/2 = 6.2 hours vs. 3.8 hours for this compound) were noted in rodent models .
B. SA4503 (Cutamesine)
- Structural Features: A tetrahydroisoquinoline derivative with a methoxy group and cyclopropane moiety.
- Pharmacological Profile : SA4503 exhibits 10× higher σ1 affinity (Ki = 0.4 nM) but lower selectivity over σ2 receptors (σ1/σ2 = 15 vs. 50 for this compound) .
- Neuroprotective Efficacy: Reduced oxidative stress in neurons by suppressing MAPK/ERK pathways, unlike the NO-dependent mechanism of this compound .
Sigma Ligands with NMDA Receptor Antagonism
A. Eliprodil
- Structural Features : A benzomorphan derivative with a diphenylmethylpiperidine group.
- Pharmacological Profile : Potent NR1a/NR2B NMDA receptor antagonist (IC50 = 0.12 µM) but weak σ1 affinity (Ki = 380 nM).
- Neuroprotective Efficacy : Showed superior efficacy in cortical neuron models of excitotoxicity but failed in clinical trials due to cardiovascular side effects, unlike this compound, which lacks significant NMDA receptor activity .
B. Ifenprodil
- Structural Features: Phenolic benzyl-piperidine derivative.
- Pharmacological Profile : Dual σ1 ligand (Ki = 25 nM) and NR2B-selective NMDA antagonist (IC50 = 0.08 µM).
- Mechanistic Divergence: Ifenprodil’s neuroprotection relies on NMDA receptor blockade, whereas this compound acts through σ1-mediated nNOS inhibition .
Data Table: Comparative Analysis of Key Compounds
Mechanistic Insights and Clinical Implications
This compound’s unique advantage lies in its dual action: σ1 agonism and downstream inhibition of nNOS-derived NO, which minimizes off-target effects associated with direct NMDA receptor blockade (e.g., cognitive impairment ). In contrast, SA4503 and eliprodil exhibit broader receptor interactions, increasing the risk of adverse effects. However, spirocyclic derivatives (e.g., Compound 8) show promise due to improved pharmacokinetics and potency .
Biological Activity
But-2-enedioic acid; 4-phenyl-1-(4-phenylbutyl)piperidine, commonly referred to as 4-PPBP, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : (E)-but-2-enedioic acid; 4-phenyl-1-(4-phenylbutyl)piperidine
- Molecular Formula : C25H31NO4
- Molecular Weight : 409.53 g/mol
- CAS Number : 201216-39-9
4-PPBP primarily acts as a ligand for sigma receptors, particularly the sigma-1 receptor. These receptors are implicated in various neuroprotective pathways. The activation of sigma receptors by 4-PPBP can lead to:
- Phosphorylation of ERK1/2 in neurons, promoting survival and reducing apoptosis.
- Inhibition of NMDA receptors , which are involved in excitotoxicity during ischemic events.
Neuroprotective Effects
Research indicates that 4-PPBP exhibits significant neuroprotective properties in models of ischemia. A study conducted on cats demonstrated that administration of 4-PPBP during transient focal ischemia significantly reduced brain injury. The results showed:
- Infarction Volume Reduction : Control group had an infarction volume of 29% compared to only 6% in the high-dose group (1 µmol/kg/hr) treated with 4-PPBP .
Similarly, in rat models, administration of 4-PPBP during focal ischemia resulted in:
- Cerebral Cortex Injury Volume : Saline-treated rats had an infarction volume of 39%, while those treated with 4-PPBP exhibited a volume of only 21% .
Pharmacological Applications
The compound's dual role as a sigma receptor agonist and NMDA receptor antagonist suggests its potential application in treating neurodegenerative diseases and conditions characterized by excitotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Sigma Receptor Activity | NMDA Receptor Activity | Neuroprotective Effects |
|---|---|---|---|
| 4-PPBP | Agonist | Antagonist | Significant |
| Other Piperidine Derivatives | Varies | Varies | Limited |
| Butenedioic Acid Derivatives | Minimal | Minimal | None |
Case Studies
- Transient Focal Ischemia in Cats :
- Focal Ischemia in Rats :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing but-2-enedioic acid; 4-phenyl-1-(4-phenylbutyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or coupling strategies. For example, the indole-piperidine core can be functionalized via nucleophilic substitution or amidation, followed by acid-base reactions to introduce the but-2-enedioic acid moiety. Key factors include:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling but risk side reactions like decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) are often critical for Suzuki-Miyaura couplings or piperidine ring formation .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the piperidine-indole backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target peak area) .
Q. What are the critical considerations for ensuring solubility and stability during experimental workflows?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Pre-saturation studies in PBS (pH 7.4) are advised for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Degradation products (e.g., hydrolyzed piperidine) can be monitored via LC-MS .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize the synthesis pathway and predict reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and identify low-energy pathways for piperidine ring closure or acid conjugation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni) or solvent systems, reducing trial-and-error experimentation .
- Example : ICReDD’s workflow combines computed activation energies with experimental validation to prioritize high-yield conditions .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Batch Analysis : Use LC-MS to verify compound identity and purity across batches, as impurities (e.g., unreacted intermediates) may skew bioactivity results .
- Mechanistic Studies : Combine dose-response curves with molecular docking to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment, while proteomics (LC-MS/MS) maps protein interaction networks .
- Cellular Imaging : Fluorescent tagging of the compound (via NHS-ester conjugation) tracks subcellular localization in live-cell microscopy .
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like GPCRs or ion channels, guiding functional assays .
Contradictions and Validation Challenges
- Purity vs. Yield Trade-offs : reports 95% purity via column chromatography, while emphasizes iterative recrystallization for higher purity (>98%) but lower yields. Researchers must balance these based on application (e.g., pharmacology vs. material science) .
- Biological Activity : Variability in IC₅₀ values may arise from differences in cell permeability assays (e.g., Caco-2 vs. MDCK models). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
